Bis(4-fluorophenyl) propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-fluorophenyl) propanedioate: is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl) propanedioate typically involves the reaction of 4-fluorophenyl derivatives with propanedioic acid or its derivatives. One common method includes the esterification of 4-fluorophenyl alcohol with propanedioic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Bis(4-fluorophenyl) propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 4-fluorophenylpropanediol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Bis(4-fluorophenyl) propanedioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, the compound is studied for its potential as a fluorescent probe due to its ability to interact with biological molecules and emit fluorescence. This property makes it useful in imaging and diagnostic applications .
Industry: The compound is utilized in the production of advanced materials, such as flame-retardant epoxy resins. Its incorporation into polymer matrices enhances the thermal stability and flame resistance of the resulting materials .
Mechanism of Action
The mechanism by which Bis(4-fluorophenyl) propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biological responses. The compound may also act as a calcium antagonist, blocking calcium channels and affecting cellular processes .
Comparison with Similar Compounds
Bis(4-fluorophenyl) methanone: Similar in structure but differs in the central moiety, which is a ketone instead of a propanedioate.
Bis(4-fluorophenyl) disulfide: Contains a disulfide linkage instead of a propanedioate.
9,9-Bis(4-hydroxyphenyl) fluorene: Features a fluorene core with hydroxyphenyl groups.
Uniqueness: Bis(4-fluorophenyl) propanedioate is unique due to its propanedioate core, which imparts distinct chemical reactivity and physical properties. This makes it suitable for specific applications in material science and biological research that other similar compounds may not fulfill .
Properties
CAS No. |
1810-25-9 |
---|---|
Molecular Formula |
C15H10F2O4 |
Molecular Weight |
292.23 g/mol |
IUPAC Name |
bis(4-fluorophenyl) propanedioate |
InChI |
InChI=1S/C15H10F2O4/c16-10-1-5-12(6-2-10)20-14(18)9-15(19)21-13-7-3-11(17)4-8-13/h1-8H,9H2 |
InChI Key |
PDHGCIFJFVNTSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC(=O)OC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.